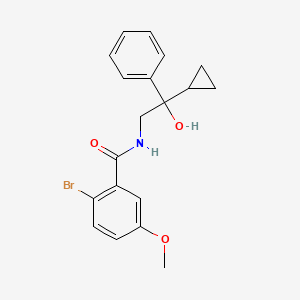![molecular formula C23H26F3N3O2 B2417964 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide CAS No. 1396812-47-7](/img/structure/B2417964.png)
4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide is an intriguing synthetic compound with a complex structure that combines several functional groups. Its design allows for potential interactions with various biological targets, making it a candidate for numerous research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide involves multiple steps:
Starting Materials: : The synthesis begins with the preparation of 2-aminobenzonitrile and 4-(trifluoromethyl)aniline.
Quinazoline Formation: : The initial step involves cyclization of 2-aminobenzonitrile to form the quinazoline core under acidic conditions.
Trifluoromethylation: : Introduction of the trifluoromethyl group into the quinazoline ring system using trifluoromethyl iodide in the presence of a suitable base.
Esterification: : The intermediate product is reacted with ethyl oxalyl chloride to form the ester, followed by hydrolysis to yield the carboxylic acid.
Amidation: : Finally, amidation with 2-amino-4-phenylbutanol under dehydrative conditions leads to the formation of this compound.
Industrial Production Methods
While laboratory synthesis often emphasizes purity and yield, industrial production scales up these processes using optimized conditions to balance cost and efficiency. Reactor design, solvent choice, and recycling of reagents become crucial factors.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the phenyl ring and oxane moiety.
Reduction: : Reduction reactions might target the carbonyl groups, potentially transforming them into alcohols.
Substitution: : The compound's aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, diazonium salts, or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation typically yields quinazoline N-oxides or phenyl ketones, while reduction can produce alcohol derivatives. Substitution reactions result in a variety of functionalized quinazoline and phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
Material Science: : Used as a building block in synthesizing polymers with unique electronic properties.
Catalysis: : Acts as a ligand in coordination chemistry, promoting various catalytic processes.
Biology
Pharmacology: : Investigated for its potential as a drug candidate due to its interaction with specific proteins and enzymes.
Biochemistry: : Employed in the study of enzyme inhibitors and receptor modulators.
Medicine
Anticancer Research: : Explored for its potential to inhibit tumor growth by targeting specific pathways.
Neurology: : Assessed for its effects on neurotransmitter systems, offering potential therapeutic benefits in neurological disorders.
Industry
Agriculture: : Studied for its potential as a pesticide or herbicide due to its specific biochemical activity.
Mecanismo De Acción
The mechanism of action for 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide likely involves its interaction with specific protein targets, such as enzymes or receptors. The trifluoromethyl group increases lipophilicity, enhancing cell membrane penetration. The quinazoline moiety can inhibit enzyme activity by binding to active sites, disrupting normal biochemical processes.
Comparación Con Compuestos Similares
Compared to similar compounds such as:
4-Phenylquinazoline derivatives: : These lack the oxane and trifluoromethyl groups, altering their reactivity and biological activity.
Trifluoromethylated benzamides: : These compounds share the trifluoromethyl group but differ in the quinazoline structure, impacting their specific binding affinities and mechanisms.
Uniqueness: : The combination of the phenyl, quinazoline, trifluoromethyl, and oxane groups in this molecule imparts distinct properties, making it a unique candidate for diverse scientific applications.
Propiedades
IUPAC Name |
4-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c24-23(25,26)20-17-8-4-5-9-18(17)28-19(29-20)10-13-27-21(30)22(11-14-31-15-12-22)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHLSSWASMZXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
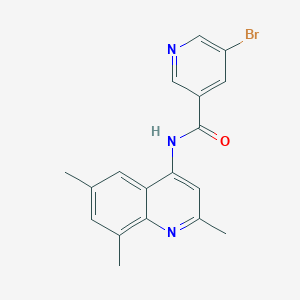
![4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417882.png)
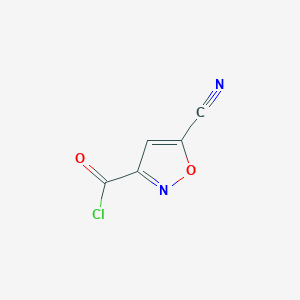
![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)
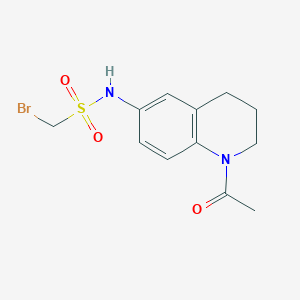

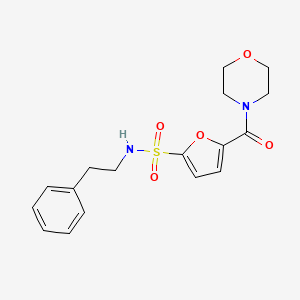
![N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2417897.png)
![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)
![4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2417899.png)
![[1-(2-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2417900.png)
![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)
